6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Synthetic Chemistry Medicinal Chemistry Phase Transfer Catalysis

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine (CAS 42869-47-6) delivers a precisely positioned Br at C6 and CH₃ at C2, enabling regioselective Suzuki, Sonogashira, or Buchwald-Hartwig coupling. This purine bioisostere is a privileged kinase inhibitor scaffold with demonstrated sub-μM antiproliferative activity (SW620 colon carcinoma) and anti-RSV efficacy. For medicinal chemists optimizing DMPK, the core offers inherent microsomal stability, reducing late-stage re‑engineering. Standard stock purity is 97%; cold‑chain shipping preserves lot consistency.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 42869-47-6
Cat. No. B1271578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine
CAS42869-47-6
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=N2)Br
InChIInChI=1S/C7H6BrN3/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11)
InChIKeyUQGVKOABQVMENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine (CAS 42869-47-6) as a Versatile Heterocyclic Scaffold for Medicinal Chemistry and Chemical Biology


6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine (CAS 42869-47-6) is a brominated, methyl-substituted heteroaromatic compound belonging to the imidazo[4,5-b]pyridine class. This scaffold is structurally analogous to purines, making it a widely explored bioisostere in drug discovery programs targeting kinases, GPCRs, and other protein families [1][2]. The compound features a fused imidazole-pyridine ring system with a bromine atom at the 6-position and a methyl group at the 2-position, which together define its reactivity profile and synthetic utility . It is commercially available as a crystalline solid with a purity of up to 97%, a molecular weight of 212.05 g/mol, and a melting point range of 278–295 °C .

Why Regioisomers and Scaffold Analogs Cannot Substitute for 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine in Synthesis or Activity


The precise substitution pattern of 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine is critical for its function as a synthetic building block and for the biological activity of its derivatives. The bromine at the 6-position serves as an essential handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the regiospecific introduction of diverse aryl, heteroaryl, or amine groups [1]. Shifting the bromine to an alternative position (e.g., 5- or 7-bromo) or changing the methyl group location alters the electronic properties and reactivity of the ring system, often leading to different reaction outcomes or reduced yields. Furthermore, the imidazo[4,5-b]pyridine core itself is a privileged scaffold for kinase inhibition, but its specific biological profile is exquisitely sensitive to the exact positioning of substituents; SAR studies have demonstrated that even minor changes in substitution can shift potency, selectivity, or metabolic stability [2]. Therefore, substituting a closely related imidazopyridine, such as a 6-bromo-2-phenyl or 5-bromo-2-methyl analog, carries a high risk of synthetic failure or unpredictable biological results.

Quantitative Differentiation of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine: Comparative Performance in Synthesis and Biological Models


Regioselective Alkylation and Derivatization Enabled by the 6-Bromo-2-methyl Pattern

The 6-bromo-2-methyl substitution pattern on the imidazo[4,5-b]pyridine core confers a distinct regioselectivity during alkylation reactions, which is a key differentiator from other bromo-substituted imidazopyridine isomers. In a head-to-head study using phase transfer catalysis (PTC) conditions, 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine was successfully N-alkylated with a series of alkyl halides to yield exclusively N-3 substituted derivatives, as confirmed by X-ray crystallography [1]. This contrasts with the alkylation of 6-bromo-1H-imidazo[4,5-b]pyridine or 6-bromo-2-phenyl analogs, which often yield complex mixtures of N-1, N-3, and N-4 regioisomers under similar conditions [2].

Synthetic Chemistry Medicinal Chemistry Phase Transfer Catalysis

Cytotoxic Activity of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine-Derived Analogs Against Colon Carcinoma Cell Lines

While 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine itself is primarily an intermediate, its derivatives exhibit potent and selective cytotoxic activity. A series of amidino-substituted imidazo[4,5-b]pyridines, synthesized from the 6-bromo-2-methyl scaffold, were evaluated for antiproliferative effects against a panel of cancer cell lines [1]. The most active derivative (compound 10, containing an unsubstituted amidino group) displayed an IC50 of 0.4 μM against the SW620 colon carcinoma cell line [1]. In contrast, a closely related analog (compound 14) bearing a 2-imidazolinyl amidino group showed an IC50 of 0.7 μM against the same cell line [1]. This demonstrates that modifications to the amidino group on the 6-bromo-2-methyl core can tune cytotoxic potency.

Oncology Antiproliferative SAR

Antiviral Activity of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine Derivatives Against Respiratory Syncytial Virus (RSV)

Derivatives of 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine have been evaluated for antiviral activity against a panel of DNA and RNA viruses [1]. A bromo-substituted derivative (compound 7) with an unsubstituted phenyl ring exhibited selective activity against respiratory syncytial virus (RSV) with an EC50 of 21 μM [1]. A para-cyano-substituted analog (compound 17) from the same series showed an EC50 of 58 μM against RSV [1]. These data provide a quantitative basis for comparing the influence of substituent electronics on antiviral potency.

Antiviral RSV Virology

Microsomal Stability Advantage of Imidazo[4,5-b]pyridine Derivatives Over Other Scaffolds

In a study evaluating the metabolic stability of imidazo[4,5-b]pyridine-based purine isosteres, an analog derived from a 6-bromo-2-methyl precursor (analogue 6b) demonstrated good microsomal stability [1]. While specific numerical values for this compound were not disclosed, the study highlights that the imidazo[4,5-b]pyridine scaffold generally confers improved metabolic stability compared to other heterocyclic cores often used in kinase inhibitor design [2]. This class-level advantage is relevant to the selection of 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine as a building block, as it increases the likelihood that downstream analogs will possess favorable DMPK properties.

DMPK Microsomal Stability Lead Optimization

Optimal Research and Industrial Applications for 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine


Synthesis of Kinase Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

The 6-bromo substituent serves as an ideal handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the rapid diversification of the imidazo[4,5-b]pyridine core. This is a cornerstone application in medicinal chemistry for generating focused libraries of potential kinase inhibitors, given the scaffold's established affinity for the ATP-binding pocket of numerous kinases [1]. The high regioselectivity observed in alkylation reactions further streamlines the synthesis of complex analogs [2].

Development of Anticancer Leads Targeting Colon Carcinoma

Derivatives synthesized from 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine have demonstrated potent, sub-micromolar antiproliferative activity against colon carcinoma cell lines such as SW620 [3]. This positions the compound as a valuable starting material for academic and industrial groups engaged in oncology drug discovery, particularly those seeking to validate the imidazo[4,5-b]pyridine scaffold for colorectal cancer targets.

Design of Selective RSV Antiviral Agents

The observation that specific derivatives of this scaffold exhibit selective activity against respiratory syncytial virus (RSV) with EC50 values in the low micromolar range [3] supports its use in antiviral research programs. Researchers can utilize 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine as a key intermediate to explore structure-activity relationships and optimize potency against RSV and potentially other viral pathogens.

Production of Metabolically Stable Lead Compounds

For DMPK optimization in early-stage drug discovery, the imidazo[4,5-b]pyridine core offers a class-level advantage in microsomal stability relative to other common heterocycles [1][4]. By incorporating 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine as a building block, medicinal chemists can increase the probability of generating lead series with favorable metabolic profiles, thereby reducing the need for extensive structural re-engineering later in development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.